Product packaging for 4-Ethanesulfonyl-3-morpholinonitrobenzene(Cat. No.:CAS No. 1820641-46-0)

4-Ethanesulfonyl-3-morpholinonitrobenzene

Cat. No.: B2723927
CAS No.: 1820641-46-0
M. Wt: 300.33
InChI Key: NFPVGMYMPLKWQA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitrobenzene (B124822) Chemistry

The history of nitrobenzene chemistry began in 1834 when Eilhardt Mitscherlich first synthesized nitrobenzene by treating benzene (B151609) with fuming nitric acid. britannica.com This discovery marked a pivotal moment in organic chemistry, as nitrobenzene quickly became a crucial precursor in the burgeoning synthetic dye industry. prezi.com The facile reduction of the nitro group to an amino group provided a straightforward route to aniline (B41778), a key component in the synthesis of a vast number of dyes. nih.gov

Over the decades, the chemistry of nitrobenzene and its derivatives has evolved significantly. Initially valued for its role in the production of dyes, the utility of the nitro group has expanded dramatically. prezi.comnih.gov It is now recognized as a versatile functional group that can participate in a wide range of chemical transformations. Beyond its reduction to amines, the nitro group can act as an electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution reactions. This reactivity has been exploited in the synthesis of numerous complex organic molecules. Furthermore, the nitro group itself can be transformed into a variety of other functional groups, making nitroaromatic compounds valuable intermediates in multi-step syntheses. researchgate.netrsc.org

Significance of Morpholine (B109124) Scaffolds in Synthetic Methodologies

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govnih.govsci-hub.se Its prevalence in a large number of approved drugs and biologically active molecules is a testament to its favorable physicochemical and metabolic properties. nih.govsci-hub.se The morpholine moiety can improve the aqueous solubility and metabolic stability of a drug molecule, and its ability to form hydrogen bonds can enhance binding to biological targets. nih.gov

From a synthetic perspective, the morpholine ring is a versatile and readily accessible building block. nih.govsci-hub.se It can be easily introduced into a molecule as a secondary amine reagent or constructed through various synthetic methodologies. nih.gov The presence of both a nitrogen and an oxygen atom in the ring provides multiple points for functionalization, allowing for the creation of a diverse library of derivatives. The conformational rigidity of the morpholine ring can also be advantageous in drug design, helping to lock a molecule into a bioactive conformation. nih.gove3s-conferences.org

Structural Elucidation and Nomenclatural Conventions for Complex Organic Molecules

The systematic naming of organic compounds is essential for clear and unambiguous communication among chemists. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for naming organic compounds that ensures each molecule has a unique and descriptive name. cuyamaca.edumsu.edu The IUPAC system is based on identifying the longest continuous carbon chain or the principal functional group in a molecule and then systematically naming and numbering the substituents. siyavula.comwikipedia.org

For a complex molecule like 4-Ethanesulfonyl-3-morpholinonitrobenzene, the IUPAC name is derived by identifying the parent structure, which is nitrobenzene. The substituents on the benzene ring, an ethanesulfonyl group and a morpholino group, are then named and their positions indicated by numbers. The numbering of the ring is done in such a way as to give the substituents the lowest possible numbers. In this case, the nitro group is at position 1, the morpholino group at position 3, and the ethanesulfonyl group at position 4.

The elucidation of the structure of such molecules relies on a variety of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the connectivity of atoms and the chemical environment of each nucleus. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. For crystalline compounds, X-ray crystallography can provide a definitive three-dimensional structure.

Rationale for Investigating this compound within Advanced Organic Synthesis

The investigation of this compound is driven by the potential for this molecule to serve as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules. The combination of three distinct functional groups—a nitro group, a morpholine ring, and an ethanesulfonyl group—on a single aromatic platform offers a rich playground for chemical transformations.

The nitro group can be readily reduced to an amine, which can then be further functionalized through a variety of reactions, such as acylation, alkylation, or diazotization. The morpholine ring, as previously discussed, can impart favorable physicochemical properties and provides a site for further modification. The ethanesulfonyl group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and can also serve as a handle for further synthetic manipulations. The strategic placement of these functional groups allows for a high degree of control over the regioselectivity of subsequent reactions, making this molecule a valuable building block for the construction of complex molecular architectures.

Overview of Research Directions in Sulfonyl and Nitro Aromatic Compounds

Research in the field of sulfonyl and nitro aromatic compounds is vibrant and multifaceted, with several key areas of focus.

One major area of research is the development of new and more efficient methods for the synthesis of these compounds. researchgate.netrsc.orgacs.org This includes the use of novel catalysts and reaction conditions to improve yields, reduce waste, and increase the scope of these reactions. rsc.org There is also a growing interest in the use of greener and more sustainable synthetic methods.

Another important research direction is the exploration of the reactivity of sulfonyl and nitro aromatic compounds. mdpi.comacs.org This includes the development of new transformations of the nitro and sulfonyl groups, as well as the use of these groups to direct the regioselectivity of reactions on the aromatic ring. The unique electronic properties of these groups are being harnessed to develop new catalytic systems and to design novel organic materials with interesting optical and electronic properties. nih.govnih.gov

Finally, there is a significant effort being directed towards the application of sulfonyl and nitro aromatic compounds in medicinal chemistry and materials science. nih.govmdpi.com The diverse biological activities of these compounds are being explored for the development of new drugs for a variety of diseases. In materials science, these compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O5S B2723927 4-Ethanesulfonyl-3-morpholinonitrobenzene CAS No. 1820641-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethylsulfonyl-5-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-2-20(17,18)12-4-3-10(14(15)16)9-11(12)13-5-7-19-8-6-13/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPVGMYMPLKWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 4 Ethanesulfonyl 3 Morpholinonitrobenzene

Precursor Synthesis and Optimization

Morpholine (B109124) Ring Construction Methods

The incorporation of a morpholine moiety onto an aromatic scaffold is a common transformation in medicinal chemistry due to the favorable physicochemical properties it imparts. nih.gov Several methods exist for the construction of the morpholine ring itself or for its attachment to other molecules.

One fundamental approach involves the cyclization of acyclic precursors. For instance, N-substituted ethanolamine (B43304) derivatives can undergo palladium-catalyzed carboamination with aryl or alkenyl bromides to form substituted morpholines. nih.gov Another strategy utilizes the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate (B86663) in a simple, high-yielding, one or two-step protocol to generate the morpholine core. chemrxiv.orgchemrxiv.org More complex strategies can even build the morpholine ring system from non-traditional starting materials; for example, a one-pot reaction involving the oxidative ring opening of a ribonucleoside followed by reductive amination can produce morpholino nucleoside derivatives. researchgate.netnih.gov Gold(I)-catalyzed tandem reactions, such as the ring-opening of aziridines with propargyl alcohols, also provide a pathway to morpholine derivatives under mild conditions. rsc.org

For the synthesis of N-aryl morpholines, the most direct method is often the intermolecular reaction between a pre-formed morpholine and an activated aryl substrate. This typically occurs via nucleophilic aromatic substitution (SNAr), where the morpholine acts as the nucleophile. This method is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group present in the target molecule. researchgate.net

Direct Synthesis Methodologies for 4-Ethanesulfonyl-3-morpholinonitrobenzene

The direct synthesis of this compound can be envisioned through several strategic pathways. The most logical approach involves the sequential introduction of the substituents onto a nitrobenzene (B124822) core. Given the activating effects of the nitro and sulfonyl groups, a nucleophilic aromatic substitution reaction is the most probable key step for introducing the morpholine moiety. A plausible synthetic route would start from a precursor such as 4-ethanesulfonyl-3-halonitrobenzene, where the halogen (typically fluorine or chlorine) is displaced by morpholine.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the synthesis of highly substituted electron-deficient aromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. For the synthesis of this compound, the SNAr pathway is highly favored due to the electronic properties of the substituents.

The proposed reaction would involve a starting material like 4-Ethanesulfonyl-3-fluoro-nitrobenzene . In this molecule:

The nitro group at C1 and the ethanesulfonyl group at C4 are powerful electron-withdrawing groups.

These groups strongly activate the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to them.

The fluorine atom at C3 is positioned ortho to the ethanesulfonyl group and meta to the nitro group. The combined activation makes the C3 position highly electrophilic.

The reaction mechanism involves the attack of the secondary amine of morpholine on the electron-deficient C3 carbon, leading to the formation of a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is stabilized by both the nitro and the ethanesulfonyl groups. In the final step, the fluoride (B91410) ion is eliminated, restoring aromaticity and yielding the final product. The regioselectivity of this reaction is generally high, as the substitution occurs at the most activated position bearing a suitable leaving group. nih.gov

Interactive Table: Typical Conditions for SNAr with Morpholine
Starting MaterialNucleophileBaseSolventTemperature (°C)Yield (%)Reference
3,4-DifluoronitrobenzeneMorpholineNa2CO3-78>98N/A
2,4-DichloroquinazolineAliphatic AminesK2CO3Acetonitrile8075-95 nih.gov
1-Fluoro-2-nitrobenzenePiperidineK2CO3DMSO100High researchgate.net
2,4-DinitrochlorobenzeneProtein NH2 groupNaHCO3WaterRoom TempN/AN/A

Coupling Reactions Involving Sulfonyl and Amine Functionalities

Modern organic synthesis offers various coupling reactions that can form C-S and C-N bonds, providing alternative strategies for assembling the target molecule or its precursors.

C-S Bond Formation: The ethanesulfonyl group can be introduced via coupling reactions. One established method is the reaction of an aryl halide or triflate with a sulfinate salt, such as sodium ethanesulfinate (B1267084). While often catalyzed by transition metals like palladium or copper, transition-metal-free versions have also been developed, for instance, through the generation of highly reactive aryne intermediates. docksci.comorganic-chemistry.org Another innovative approach is the reductive coupling of nitroarenes with sulfinate salts. nih.govacs.org This method directly utilizes the nitroarene starting material to form a sulfonamide, a related sulfur-nitrogen linkage, under reducing conditions with reagents like sodium bisulfite and sometimes tin(II) chloride. nih.govacs.org

C-N Bond Formation: While SNAr is the most direct route for this specific target, transition-metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful general methods for forming aryl-amine bonds. These reactions typically use a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide with an amine. nih.gov

Interactive Table: Selected Coupling Reactions for C-S Bond Formation
Reaction TypeElectrophileSulfur SourceCatalyst/ConditionsProduct TypeReference
Palladium-Catalyzed CouplingAryl Halide/TriflateSulfinic Acid SaltPd Catalyst, nBu4NClAryl Sulfone organic-chemistry.org
Aryne-Mediated Couplingo-Silyl Aryl TriflateSodium SulfinateFluoride Source (e.g., TBAF)Aryl Sulfone docksci.comorganic-chemistry.org
Reductive CouplingNitroareneAryl SulfinateNaHSO3, SnCl2 (optional), DMSOSulfonamide nih.govacs.org
Suzuki-Miyaura CouplingAryl SulfoneArylboronic AcidPd(acac)2, RuPhos, K3PO4Biaryl chemrxiv.orgchemrxiv.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. jocpr.comnih.gov These reactions are prized for their high atom and step economy, making them attractive in green chemistry and diversity-oriented synthesis. jocpr.comxjenza.org

While no specific MCR has been reported for the direct synthesis of this compound, one could hypothetically design such a reaction. An MCR approach would aim to construct the substituted aromatic ring or attach multiple functional groups in a single step. For example, a reaction could be envisioned that combines a simple nitro-containing building block, a source for the morpholine fragment (or its acyclic precursor), and a reagent that delivers the ethanesulfonyl group. The development of such a process would be a significant synthetic innovation, though it would require overcoming challenges in controlling the reactivity and regioselectivity of multiple components simultaneously. rsc.orgnih.gov

Catalytic Systems and Reaction Conditions for Synthesis

The synthesis of complex molecules like this compound often relies on catalytic systems to achieve high efficiency and selectivity. Transition metals, in particular, play a crucial role in facilitating the formation of key carbon-heteroatom bonds.

Transition Metal Catalysis in C-S and C-N Bond Formation

Transition metal catalysis is instrumental in modern organic synthesis for constructing C-N and C-S bonds, especially when other methods like SNAr are not feasible. nih.govrsc.orgresearchgate.net

For C-N bond formation , palladium-catalyzed Buchwald-Hartwig amination is a benchmark method. It allows for the coupling of aryl halides and pseudohalides with a wide range of amines, including morpholine. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, and reductive elimination to yield the product. The choice of ligand is critical for the reaction's success. Recent research has also explored the use of nitroarenes themselves as coupling partners in C-N bond-forming reactions, leveraging the activation of the aryl-nitro bond. uic.eduresearchgate.net

For C-S bond formation , palladium and copper complexes are the most commonly used catalysts. nih.gov They facilitate the coupling of aryl halides with thiols or their corresponding salts to form aryl sulfides, which can then be oxidized to sulfones. Direct sulfonylation can be achieved by coupling aryl halides with sulfinate salts. For example, palladium catalysts are effective in coupling aryl halides with sulfinic acid salts to produce aryl sulfones. organic-chemistry.org Iron-catalyzed desulfonative arylations have also been developed. rsc.org More recently, aryl sulfones themselves have been used as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, demonstrating the ability of palladium catalysts to activate the C-S bond of a sulfone for C-C bond formation. chemrxiv.orgchemrxiv.org

Interactive Table: Representative Catalytic Systems for C-N and C-S Bond Formation
Bond TypeCatalystLigandBaseSolventApplication ExampleReference
C-NPd(OAc)2Buchwald-type phosphinesNaOtBu, K3PO4Toluene, DioxaneBuchwald-Hartwig Amination nih.gov
C-NRh(III)/Ir(III) complexesCp*AgSbF6DichloroethaneC-H Amination with Azides nih.gov
C-SPd(OAc)2SPhosCs2CO3TolueneArylation of Thiols semanticscholar.org
C-SCuIL-prolineK2CO3DMSOThioetherification nih.gov
C-S (Sulfone)Pd(dba)2XantphosK3PO4DioxaneCoupling with Sulfinate Salts organic-chemistry.org
C-S (Activation)Pd(acac)2RuPhosK3PO4Dioxane/DMSOSuzuki Coupling of Aryl Sulfones chemrxiv.orgchemrxiv.org

Organocatalytic Strategies

While traditional SNAr reactions are often carried out without a catalyst, the use of organocatalysts can offer significant advantages, including milder reaction conditions and improved reaction rates and selectivity. In the context of the synthesis of this compound, morpholine-based organocatalysts could be explored. For instance, β-morpholine amino acids have been shown to be effective in promoting 1,4-addition reactions between aldehydes and nitroolefins. nih.gov Although a different reaction type, the underlying principle of activating the substrate or nucleophile could be applicable.

A potential organocatalytic approach for the synthesis of this compound could involve the use of a chiral morpholine-derived catalyst to facilitate the nucleophilic attack of morpholine on the nitroaromatic substrate. The catalyst could function by forming a hydrogen bond with the nitro group of the substrate, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. This strategy could potentially lead to higher yields and reduced reaction times.

Research into the application of organocatalysis for the reduction of aromatic nitro compounds has also been explored. acs.org While not directly applicable to the substitution reaction, it highlights the versatility of organocatalysts in transformations involving nitroaromatic compounds.

Solvent Effects and Temperature Optimization in Reaction Yields

The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield of SNAr reactions. The reaction between a halo-nitroaromatic compound and an amine like morpholine typically proceeds through a polar, charged intermediate (a Meisenheimer complex). libretexts.org Therefore, the solvent's ability to stabilize this intermediate plays a crucial role in the reaction kinetics.

Solvent Effects:

Polar aprotic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are generally preferred for SNAr reactions. researchgate.netnih.gov These solvents can effectively solvate the cationic species without strongly interacting with the nucleophile, thus enhancing its reactivity. The use of ionic liquids has also been shown to have a significant catalytic effect on SNAr reactions. researchgate.net In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. The effect of the solvent on the reaction rate can be substantial, with reactions often being significantly faster in dipolar aprotic solvents compared to nonpolar or protic solvents. acsgcipr.org

Temperature Optimization:

The reaction temperature is another key factor in optimizing the yield of this compound. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts. For many SNAr reactions involving activated aryl halides and amines, temperatures in the range of 80-120°C are often employed. ichrom.com The optimal temperature will depend on the specific reactivity of the starting materials and the solvent used. Real-time monitoring of the reaction, for instance using online flow reaction monitoring with mass spectrometry, can be a powerful tool for rapidly determining the optimal temperature and other reaction conditions. ichrom.com

Below is a hypothetical data table illustrating the potential effects of solvent and temperature on the yield of this compound from 1-chloro-4-ethanesulfonyl-3-nitrobenzene and morpholine, based on typical outcomes for similar SNAr reactions.

Table 1: Hypothetical Effect of Solvent and Temperature on the Yield of this compound

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene10024<10
2Acetonitrile801265
3DMF100685
4DMSO120492
5Water100245

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the choice of solvents, reagents, and energy sources.

Alternative Solvents:

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. While polar aprotic solvents are effective for SNAr reactions, they often have environmental and health concerns. The exploration of greener solvent alternatives is an active area of research. Water, being non-toxic and readily available, is an attractive green solvent. While SNAr reactions are typically slower in water, the use of phase-transfer catalysts or performing the reaction at elevated temperatures under pressure can enhance the reaction rate. acsgcipr.org Catalyst-free reactions of nitroimidazoles with carbon nucleophiles in water have been successfully demonstrated, suggesting the potential for similar aqueous-phase syntheses of other nitroaromatic compounds. nih.gov

Energy Efficiency:

Traditional heating methods can be energy-intensive. Microwave-assisted synthesis has emerged as a green alternative that can significantly reduce reaction times and energy consumption. researchgate.net Microwaves directly heat the reaction mixture, leading to more uniform and rapid heating compared to conventional methods. This can result in higher yields and fewer side products.

Atom Economy and Waste Reduction:

Chemical Reactivity and Mechanistic Studies of 4 Ethanesulfonyl 3 Morpholinonitrobenzene

Electrophilic Aromatic Substitution Reactions on the Nitrobenzene (B124822) Moiety

Regioselectivity and Reaction Pathways

Electrophilic aromatic substitution (EAS) on the 4-Ethanesulfonyl-3-morpholinonitrobenzene ring is expected to be significantly retarded due to the presence of two powerful deactivating groups, the nitro (-NO₂) and ethanesulfonyl (-SO₂Et) groups. These groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

The directing effects of the substituents are as follows:

Nitro group (-NO₂): A strong deactivating group and a meta-director.

Ethanesulfonyl group (-SO₂Et): A strong deactivating group and a meta-director.

Morpholine (B109124) group (-N(CH₂CH₂)₂O): An activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be donated to the ring through resonance.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6.

Attack at C2: This position is ortho to the activating morpholine group and meta to the deactivating ethanesulfonyl group.

Attack at C5: This position is meta to both the morpholine and nitro groups, and ortho to the ethanesulfonyl group.

Attack at C6: This position is para to the morpholine group, ortho to the nitro group, and meta to the ethanesulfonyl group.

The directing effects of the substituents are in conflict. The activating morpholine group strongly directs ortho- and para-, while the deactivating groups direct meta-. In such cases, the activating group typically governs the regioselectivity. Therefore, electrophilic substitution is most likely to occur at the positions activated by the morpholine group, which are C2 (ortho) and C6 (para). Between these two, the C6 position might be sterically more accessible. However, the presence of the strongly deactivating nitro group at the adjacent C1 position would significantly disfavor substitution at C6. Therefore, substitution at the C2 position, which is ortho to the activating morpholine and meta to the deactivating sulfonyl group, is the most probable outcome.

Influence of Sulfonyl and Morpholine Groups on Reactivity

The ethanesulfonyl group exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect, significantly deactivating the ring towards electrophilic attack. This deactivation arises from the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms.

Nucleophilic Transformations at the Aromatic Ring

The presence of strong electron-withdrawing groups, particularly the nitro and ethanesulfonyl groups, renders the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SₙAr).

Displacement of the Nitro Group

The nitro group, being a powerful electron-withdrawing group, strongly activates the carbon atom to which it is attached (C1) and the ortho (C2, C6) and para (C4) positions for nucleophilic attack. In this molecule, the nitro group is located at C1. A nucleophile could potentially attack this position, leading to the displacement of the nitro group as a nitrite (B80452) anion. The stability of the intermediate Meisenheimer complex would be enhanced by the presence of the adjacent morpholine group and the para-sulfonyl group, which can delocalize the negative charge.

Reactions with Carbon and Heteroatom Nucleophiles

The most likely site for nucleophilic attack on the aromatic ring is the carbon atom bearing the nitro group (C1) or potentially other activated positions. Strong nucleophiles, such as alkoxides, thiolates, and amines, would be expected to react under suitable conditions. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) could potentially lead to the displacement of the nitro group to form 4-Ethanesulfonyl-3-morpholinoanisole. Similarly, reactions with thiols or other amines could result in the substitution of the nitro group.

The table below summarizes the expected products from reactions with various nucleophiles.

NucleophileReagent ExampleExpected Product
AlkoxideSodium methoxide (NaOCH₃)4-Ethanesulfonyl-3-morpholinoanisole
ThiolateSodium thiophenoxide (NaSPh)4-Ethanesulfonyl-3-morpholino-1-(phenylthio)benzene
AminePiperidine4-(4-Ethanesulfonyl-3-morpholinophenyl)piperidine

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂) under various conditions. This transformation is a common and synthetically useful reaction.

A variety of reducing agents can be employed for this purpose, offering different levels of selectivity and tolerance to other functional groups.

Common Reagents for Nitro Group Reduction:

Reducing AgentConditionsProductNotes
H₂/Pd, Pt, or NiCatalytic hydrogenation4-Ethanesulfonyl-3-morpholinoanilineHigh efficiency, generally clean.
Fe/HCl or Sn/HClMetal in acid4-Ethanesulfonyl-3-morpholinoanilineClassical method, inexpensive.
SnCl₂·2H₂OStannous chloride4-Ethanesulfonyl-3-morpholinoanilineMilder conditions, good for substrates with acid-sensitive groups.
Na₂S₂O₄Sodium dithionite4-Ethanesulfonyl-3-morpholinoanilineUseful for selective reductions in the presence of other reducible groups.
NaBH₄/NiCl₂ or CoCl₂Sodium borohydride (B1222165) with transition metal salt4-Ethanesulfonyl-3-morpholinoanilineMilder alternative to catalytic hydrogenation.

The choice of reagent would depend on the desired reaction conditions and the presence of other functional groups in a more complex substrate. The resulting aniline (B41778), 4-Ethanesulfonyl-3-morpholinoaniline, is a versatile intermediate for further synthetic transformations, such as diazotization followed by substitution reactions.

Selective Reduction to Amino and Hydroxylamino Derivatives

The nitro group of this compound is a primary site for reduction, leading to the formation of the corresponding amino and hydroxylamino derivatives. The selective reduction of nitroarenes is a well-established transformation in organic synthesis, often accomplished using various reducing agents.

Commonly employed methods for the reduction of aromatic nitro compounds to amines include catalytic hydrogenation and chemical reduction using metals in acidic media (e.g., Fe, Sn, Zn with HCl) researchgate.net. For a substrate like this compound, the choice of reducing agent is crucial to avoid side reactions involving the other functional groups.

Table 1: Representative Conditions for the Selective Reduction of Aromatic Nitro Compounds

Reagent/CatalystSolventTemperature (°C)ProductReference
H₂, Pd/CEthanol20Amine chemicalbook.com
Fe, NH₄ClMethanol/Water70Amine researchgate.net
SnCl₂, HClEthanolRefluxAmine commonorganicchemistry.com
Zn, NH₄ClWaterRoom TempHydroxylamine (B1172632) nih.gov

The formation of the hydroxylamino derivative represents a partial reduction of the nitro group. This can be achieved under milder conditions, for example, using zinc dust in the presence of ammonium (B1175870) chloride nih.gov. The hydroxylamine can be a stable intermediate or can be further reduced to the amine.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely used and often highly selective method for the reduction of nitro groups. The reaction typically proceeds over a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel commonorganicchemistry.comsci-hub.st.

The mechanism of catalytic hydrogenation of nitroarenes is generally understood to proceed through a series of steps on the catalyst surface. The process begins with the adsorption of hydrogen and the nitro compound onto the catalyst. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine researchgate.net.

There are two commonly proposed pathways for this reduction: a direct pathway and a condensation pathway. The direct pathway involves the stepwise hydrogenation of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. The condensation pathway involves the reaction of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to azo and hydrazo species before cleaving to the amine calvin.edu. The predominant pathway can be influenced by the catalyst, solvent, and reaction conditions researchgate.net. For many catalytic systems, the direct pathway is considered the major route researchgate.net.

Reactions Involving the Morpholine Heterocycle

The morpholine ring in this compound is a saturated N-heterocycle that can undergo several types of reactions, primarily involving the nitrogen atom or the C-O/C-N bonds of the ring.

Ring-Opening Reactions

The morpholine ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. The presence of the electron-withdrawing nitro- and ethanesulfonyl-substituted phenyl group on the nitrogen atom can influence its reactivity.

Studies on morpholinyl radicals have shown that in the presence of oxygen, ring-opening can occur following initial hydrogen abstraction from a carbon atom of the ring. The subsequent reaction with molecular oxygen can lead to peroxy radicals, which can then undergo rearrangements and C-C or C-O bond cleavage nih.gov. While these are radical-mediated processes, they highlight the potential for ring cleavage under specific oxidative conditions.

Functionalization of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring in this compound is part of a tertiary amine. Due to the electron-withdrawing nature of the substituted phenyl ring, the nucleophilicity of this nitrogen is significantly reduced compared to an N-alkylmorpholine. Therefore, direct alkylation or acylation at the morpholine nitrogen is generally not feasible.

Transformations of the Ethanesulfonyl Moiety

The ethanesulfonyl group is a strong electron-withdrawing group and is generally stable to many reaction conditions. However, it can undergo specific transformations.

Modifications and Cleavage Reactions

The carbon-sulfur bond of the ethanesulfonyl group is typically robust. Cleavage of an alkylsulfonyl group from an aromatic ring is a challenging transformation and usually requires harsh conditions. Nucleophilic aromatic substitution to displace the sulfonyl group is generally not favored unless the aromatic ring is highly activated by other strong electron-withdrawing groups and a very strong nucleophile is used.

While direct cleavage of the ethanesulfonyl group is difficult, modifications of the ethyl group are conceivable, although the strong electron-withdrawing nature of the sulfonyl group deactivates the adjacent methylene (B1212753) protons towards many base-mediated reactions.

Role as a Leaving Group or Activating Group

The reactivity of this compound is dictated by the interplay of its three distinct substituents on the benzene (B151609) ring: a nitro group (-NO₂), an ethanesulfonyl group (-SO₂Et), and a morpholino group. These substituents profoundly influence the electron density of the aromatic ring, thereby determining its role in different reaction types.

In Nucleophilic Aromatic Substitution (SNAr):

The primary mode of reactivity for this electron-deficient ring is Nucleophilic Aromatic Substitution (SNAr). In this context, the nitro and ethanesulfonyl groups are powerful activating groups . Both are strong electron-withdrawing groups (-I and -M effects), which significantly reduce the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. wikipedia.org This activation is most pronounced at the ortho and para positions relative to the withdrawing groups.

The positions on the ring are activated as follows:

Position 1 (C-Cl, C-F, etc., hypothetical leaving group): Activated by the ortho morpholino group (weakly deactivating for SNAr) and the para ethanesulfonyl group (strongly activating).

Position 2 (C-H): Strongly activated by the ortho nitro group and the para morpholino group.

Position 4 (C-SO₂Et): Activated by the ortho nitro group.

Position 5 (C-H): Strongly activated by the ortho ethanesulfonyl group and the para nitro group.

In a potential SNAr reaction, a substituent on the ring must act as a leaving group , or nucleofuge. While the C-H bond is generally not labile, the other groups could potentially be displaced depending on the reaction conditions and the nature of the incoming nucleophile.

Nitro Group (-NO₂): Can act as a leaving group in SNAr reactions, though it is less common than halogens.

Ethanesulfonyl Group (-SO₂Et): Sulfonyl groups are generally poor leaving groups in SNAr from an aromatic ring unless specifically engineered.

Morpholino Group: Amino-type groups are typically very poor leaving groups. researchgate.net

Therefore, the most likely SNAr scenario would involve a fourth substituent, such as a halogen (e.g., fluorine or chlorine), at one of the activated positions, which would serve as the primary leaving group. The rate-determining step in such a reaction is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.comnih.gov

In Electrophilic Aromatic Substitution (EAS):

Conversely, in Electrophilic Aromatic Substitution (EAS), the nitro and ethanesulfonyl groups are strong deactivating groups . By withdrawing electron density, they make the ring much less nucleophilic and thus less reactive towards electrophiles. ijrti.orgmasterorganicchemistry.com The morpholino group, with its nitrogen atom's lone pair of electrons, is an electron-donating and therefore an activating group for EAS, directing incoming electrophiles to its ortho and para positions.

However, the combined deactivating effect of the nitro and sulfonyl groups is overwhelmingly strong, making electrophilic substitution on this ring extremely difficult to achieve under standard conditions.

Reaction Kinetics and Thermodynamic Considerations

Kinetic and thermodynamic studies are essential for understanding the reaction mechanism, including the energy profile and the factors controlling the reaction rate.

For a hypothetical SNAr reaction where a leaving group (LG) on the this compound substrate is displaced by a nucleophile (Nu⁻), the reaction would likely follow a second-order rate law, consistent with the addition-elimination mechanism. nih.gov

Rate = k[Substrate][Nucleophile]

This rate law indicates that the rate-determining step involves both the substrate and the nucleophile, which corresponds to the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com

Rate Law Determination: The rate law could be determined experimentally using the method of initial rates. This involves systematically varying the initial concentrations of the substrate and the nucleophile and measuring the initial reaction rate, typically via spectrophotometry by monitoring the appearance of the product.

Table 1: Hypothetical Initial Rate Data for a SNAr Reaction

Experiment[Substrate] (mol/L)[Nucleophile] (mol/L)Initial Rate (mol L⁻¹ s⁻¹)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

Activation Energy Analysis: The activation energy (Ea) for the reaction would be determined by measuring the rate constant (k) at several different temperatures and applying the Arrhenius equation:

k = A * e(-Ea/RT)

A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. SNAr reactions on highly activated nitroaromatics typically have activation energies that allow the reaction to proceed at moderate temperatures. amazonaws.comnih.gov

Table 2: Hypothetical Rate Constants at Various Temperatures

Temperature (K)Rate Constant, k (L mol⁻¹ s⁻¹)1/T (K⁻¹)ln(k)
2980.0150.00336-4.20
3080.0310.00325-3.47
3180.0600.00314-2.81

Plotting this data would allow for the graphical determination of the activation energy.

Most SNAr reactions that involve the displacement of a good leaving group are thermodynamically favorable and essentially irreversible. The rearomatization of the ring upon expulsion of the leaving group provides a strong driving force for the reaction to proceed to completion. wikipedia.org

However, the initial step—the formation of the Meisenheimer complex—can be a reversible process. nih.gov

Substrate + Nucleophile ⇌ Meisenheimer Complex

In some cases, particularly with poor leaving groups or under specific solvent conditions, the equilibrium constant for this initial addition can be studied. Spectroscopic methods like UV-Vis or NMR can be used to determine the concentrations of the substrate and the colored Meisenheimer complex at equilibrium, allowing for the calculation of the equilibrium constant (Keq).

Mechanistic Elucidation via Isotopic Labeling and Intermediate Isolation

To definitively prove a proposed reaction mechanism, chemists rely on advanced techniques like isotopic labeling and the direct observation or isolation of reaction intermediates.

Isotopic Labeling: Isotopic labeling is a powerful tool for tracking the movement of atoms throughout a reaction. wikipedia.orgnumberanalytics.comias.ac.in For a reaction involving this compound, several labeling strategies could be employed:

Carbon-13 (¹³C) Labeling: One of the carbon atoms of the benzene ring, for instance, the one bearing the leaving group, could be enriched with ¹³C. Analysis of the product via ¹³C NMR or mass spectrometry would confirm that the nucleophile has indeed substituted at that specific position.

Nitrogen-15 (¹⁵N) Labeling: The nitrogen atom of the morpholino or nitro group could be labeled with ¹⁵N. This would help to confirm whether these groups remain attached to the ring or are involved in any side reactions.

Kinetic Isotope Effect (KIE): By replacing atoms at or near the reaction center with heavier isotopes (e.g., replacing ¹²C with ¹³C), one can measure changes in the reaction rate. A significant KIE would provide evidence for which bonds are broken or formed in the rate-determining step. nih.gov

Intermediate Isolation: The stepwise addition-elimination mechanism of SNAr reactions proceeds through a Meisenheimer complex. Due to the strong stabilizing influence of the nitro and ethanesulfonyl groups on this compound, it is plausible that a Meisenheimer complex formed during a reaction could be sufficiently stable to be observed or even isolated. wikipedia.org

This could be achieved by reacting the substrate with a strong nucleophile at low temperatures and using aprotic solvents. The resulting intermediate, often highly colored, could be characterized by spectroscopic techniques like NMR and UV-Vis spectroscopy. nih.gov The successful isolation and characterization of such an intermediate would provide unequivocal proof of the stepwise nature of the reaction mechanism.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Ethanesulfonyl 3 Morpholinonitrobenzene

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between isobaric compounds and confirm the molecular formula.

For 4-Ethanesulfonyl-3-morpholinonitrobenzene, with a chemical formula of C₁₂H₁₆N₂O₅S, the expected exact mass can be calculated. HRMS analysis, likely using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to show a protonated molecule [M+H]⁺ or other adducts. The experimentally measured m/z value would then be compared to the theoretical value to confirm the molecular formula.

Table 1: Expected High-Resolution Mass Spectrometry Data for C₁₂H₁₆N₂O₅S

IonTheoretical m/z
[M+H]⁺301.0829
[M+Na]⁺323.0648
[M+K]⁺339.0388

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Advanced NMR methods, including two-dimensional (2D) experiments and solid-state applications, provide a complete picture of atomic connectivity and spatial relationships.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed to fully assign the proton and carbon signals of this compound and to establish its connectivity.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the morpholine (B109124) ring protons, and the ethyl group protons of the ethanesulfonyl moiety. The chemical shifts and coupling patterns would provide initial structural clues.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, corresponding to the aromatic, morpholine, and ethanesulfonyl carbons.

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations, identifying adjacent protons. For instance, it would show correlations between the protons of the ethyl group and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule, such as linking the ethanesulfonyl group and the morpholine ring to the nitrobenzene (B124822) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the morpholine ring and its orientation relative to the benzene (B151609) ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH7.5 - 8.5120 - 150
Morpholine O-CH₂3.8 - 4.165 - 70
Morpholine N-CH₂3.0 - 3.545 - 50
Ethanesulfonyl CH₂3.2 - 3.650 - 55
Ethanesulfonyl CH₃1.2 - 1.55 - 10

Note: These are estimated chemical shift ranges and would be precisely determined by experimental data.

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material. This is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra mdpi.com.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. These two techniques are often complementary.

For this compound, the following characteristic vibrational bands would be expected:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

C-N Stretching: Bands associated with the morpholine and nitrobenzene C-N bonds.

C-O-C Stretching: A characteristic band for the ether linkage in the morpholine ring, typically in the 1070-1150 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Aliphatic C-H Stretching: Bands for the morpholine and ethyl groups in the 2850-3000 cm⁻¹ region.

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies (in cm⁻¹) for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 3100 (weak)3000 - 3100 (strong)
Aliphatic C-H Stretch2850 - 3000 (medium)2850 - 3000 (medium)
Aromatic C=C Stretch1400 - 1600 (medium)1400 - 1600 (strong)
NO₂ Asymmetric Stretch1520 - 1560 (strong)1520 - 1560 (medium)
NO₂ Symmetric Stretch1345 - 1385 (strong)1345 - 1385 (strong)
SO₂ Asymmetric Stretch1300 - 1350 (strong)1300 - 1350 (weak)
SO₂ Symmetric Stretch1120 - 1160 (strong)1120 - 1160 (medium)
C-O-C Ether Stretch1070 - 1150 (strong)1070 - 1150 (weak)

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution nist.gov. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

If a suitable single crystal can be grown, X-ray diffraction analysis would definitively establish:

The conformation of the morpholine ring (e.g., chair, boat).

The relative orientation of the nitro, ethanesulfonyl, and morpholine substituents on the benzene ring.

The intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing.

As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. Since this compound is achiral, it will not exhibit an ECD spectrum, and therefore, this technique is not applicable for its analysis. Should a chiral derivative be synthesized, ECD would become a valuable tool for determining its absolute configuration and enantiomeric purity.

Computational Chemistry and Theoretical Investigations of 4 Ethanesulfonyl 3 Morpholinonitrobenzene

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework to understand chemical bonding and electronic properties. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests the molecule is more likely to be reactive. For 4-Ethanesulfonyl-3-morpholinonitrobenzene, the analysis would focus on identifying which functional groups (the nitrobenzene (B124822), sulfonyl, or morpholine (B109124) moieties) contribute most significantly to these frontier orbitals. This would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

The distribution of electron density within a molecule can be visualized using an electrostatic potential (ESP) map. This map highlights regions of negative potential (electron-rich) and positive potential (electron-poor), offering insights into intermolecular interactions and reactive sites. In this compound, the highly electronegative oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen of the morpholine ring, would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon atoms adjacent to the electron-withdrawing groups would likely exhibit a positive potential.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is a widely used and reliable method for predicting molecular properties.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would find the lowest energy arrangement of the atoms in this compound. This would involve determining bond lengths, bond angles, and dihedral angles. Conformational analysis would also be important, especially concerning the orientation of the morpholine ring and the ethoxy group relative to the nitrobenzene ring, to identify the global minimum energy conformer.

Table 2: Hypothetical Optimized Geometric Parameters of this compound

Parameter Value
C-S Bond Length (Å) Data not available
S-O Bond Length (Å) Data not available
C-N (nitro) Bond Length (Å) Data not available
C-N (morpholine) Bond Length (Å) Data not available

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound. The calculations would identify characteristic vibrational modes for the sulfonyl (SO₂), nitro (NO₂), and morpholine groups.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹)
NO₂ Asymmetric Stretch Data not available
NO₂ Symmetric Stretch Data not available
SO₂ Asymmetric Stretch Data not available
SO₂ Symmetric Stretch Data not available

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their structural features. nih.govnih.gov For a molecule like this compound, QSPR models can be developed to estimate various properties without the need for experimental measurements. This is achieved by establishing a mathematical relationship between the molecular structure and its properties.

The process of building a QSPR model for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. Examples of relevant descriptors could include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological indices. nih.gov

Once a set of descriptors is calculated for a series of related compounds (including this compound), a statistical method, such as multiple linear regression or machine learning algorithms, is employed to build the QSPR model. nih.gov This model can then be used to predict the properties of new or untested compounds.

Below is a hypothetical QSPR model for predicting a property of this compound and related molecules.

Table 1: Hypothetical QSPR Model for a Physicochemical Property This table is for illustrative purposes only.

Compound Molecular Descriptor 1 (Topological) Molecular Descriptor 2 (Electronic) Predicted Property
This compound 3.45 -0.21 5.67
Analogue 1 3.52 -0.19 5.89

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. chemrxiv.orgmdpi.com For this compound, MD simulations can provide valuable insights into its conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them.

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and then solving Newton's equations of motion for all the atoms in the system. mdpi.com This allows for the exploration of the molecule's potential energy surface and the identification of its stable and metastable conformations.

The results of an MD simulation can be analyzed to understand the flexibility of different parts of the molecule, such as the rotation around single bonds. For this compound, key dihedral angles to monitor would include those associated with the morpholine ring and the ethylsulfanyl group.

Table 2: Hypothetical Conformational Analysis from Molecular Dynamics This table is for illustrative purposes only.

Conformer Dihedral Angle 1 (°C-S-C-C) Dihedral Angle 2 (°C-N-C-C) Relative Energy (kcal/mol)
1 60 175 0.0
2 180 178 1.2

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly those based on density functional theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netnih.govnih.gov These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov For this compound, these calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different ways a molecule can vibrate. DFT calculations can predict these vibrational modes and their corresponding intensities, providing a theoretical IR spectrum that can be compared with experimental data. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The absorption of light in the UV-Vis region is due to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations can be used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths for this compound. researchgate.netresearchgate.netmdpi.com

Table 3: Hypothetical Predicted Spectroscopic Data This table is for illustrative purposes only.

NMR Predicted ¹³C Chemical Shift (ppm) IR Predicted Vibrational Frequency (cm⁻¹) UV-Vis Predicted λmax (nm)
C1 145.2 C-H stretch 3050 π → π* 280
C2 128.9 C=C stretch 1610 n → π* 350
C3 135.7 S=O stretch 1320, 1150

Synthesis and Chemical Exploration of Derivatives and Analogues of 4 Ethanesulfonyl 3 Morpholinonitrobenzene

Modifications at the Nitro Group

The nitro group is a pivotal functional group that strongly influences the electronic properties of the aromatic ring and serves as a synthetic handle for a variety of transformations.

Reduction Products (Amino, Hydroxylamino)

The reduction of the aromatic nitro group is a fundamental transformation that yields the corresponding aniline (B41778) derivative, significantly altering the electronic and steric character of the molecule. This conversion of an electron-withdrawing group to an electron-donating group has profound effects on the properties of the compound.

Amino Derivatives:

The reduction of 4-ethanesulfonyl-3-morpholinonitrobenzene to 4-ethanesulfonyl-3-morpholinoaniline can be achieved through several established methods. Catalytic hydrogenation is a widely employed and efficient technique. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com For structurally similar compounds like 4-(2-fluoro-4-nitrophenyl)-morpholine and 4-(4-nitrophenyl)morpholin-3-one, catalytic hydrogenation has been successfully applied to yield the corresponding anilines. researchgate.net

Another common and effective method is the use of metals in acidic media. A combination of iron powder in acetic acid (Fe/AcOH) is a classic and reliable reagent for the reduction of aromatic nitro compounds and is known to be tolerant of various other functional groups. commonorganicchemistry.comresearchgate.net Similarly, tin(II) chloride (SnCl2) in an acidic medium can also be utilized for this transformation. researchgate.net The choice of reducing agent can be critical to ensure chemoselectivity, preserving the sulfonyl and morpholine (B109124) functionalities.

Hydroxylamino Derivatives:

Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine (B1172632). This transformation requires milder reducing agents and careful control of reaction conditions to avoid over-reduction to the amine. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation with specific catalysts can favor the formation of N-arylhydroxylamines.

Table 1: Potential Reduction Products of this compound

Starting MaterialProductPotential Reagents
This compound4-Ethanesulfonyl-3-morpholinoanilineH₂, Pd/C; Fe, AcOH; SnCl₂, HCl
This compound4-Ethanesulfonyl-3-morpholinohydroxylaminobenzeneZn, NH₄Cl; Controlled catalytic hydrogenation

Nitro Group Exchange Reactions

The nitro group, particularly when activated by other electron-withdrawing groups, can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. wikipedia.orgnumberanalytics.comnih.gov In the case of this compound, the strong electron-withdrawing nature of the ethylsulfanyl group at the para position enhances the electrophilicity of the carbon atom bearing the nitro group, making it susceptible to nucleophilic attack.

Various nucleophiles, such as alkoxides, phenoxides, and amines, can potentially displace the nitro group. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The success of this transformation depends on the relative activation by the sulfonyl group versus the steric hindrance and electronic effects of the ortho-morpholine ring. While the nitro group is a viable leaving group, its displacement in such a substituted system would require careful optimization of reaction conditions. rsc.org

Derivatization of the Morpholine Ring

The morpholine moiety offers opportunities for derivatization at both the nitrogen and carbon atoms, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Acylation

The secondary amine within the morpholine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation:

N-alkylation can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534). The reaction is typically carried out in a polar aprotic solvent.

N-Acylation:

N-acylation can be accomplished using acylating agents such as acid chlorides or acid anhydrides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine would yield the corresponding N-acetyl derivative. Patents describe the synthesis of N-acetyl morpholine from morpholine and ethyl acetate (B1210297) or acetic anhydride, highlighting the feasibility of this transformation. google.comgoogle.com

Table 2: Potential N-Substituted Derivatives of this compound

ReagentProductReaction Type
Methyl iodide / K₂CO₃4-Ethanesulfonyl-3-(4-methylmorpholin-4-yl)nitrobenzeneN-Alkylation
Acetyl chloride / Pyridine1-(4-(4-ethanesulfonyl-3-nitrophenyl)morpholin-1-yl)ethan-1-oneN-Acylation

Functionalization at Carbon Atoms of the Ring

Direct functionalization of the carbon atoms of the morpholine ring in a complex molecule like this compound is a synthetic challenge. The C-H bonds of the morpholine ring are generally unreactive. However, modern synthetic methodologies offer potential routes to achieve such transformations.

One approach could involve a deprotonation-alkylation strategy. The protons on the carbon atoms adjacent to the nitrogen (α-amino protons) are the most acidic. The use of a strong base, such as an organolithium reagent, could potentially deprotonate one of these positions, followed by quenching with an electrophile. However, the presence of the acidic benzylic protons on the ethylsulfanyl group and the electrophilic nitroaromatic ring could lead to competing side reactions.

Alternatively, radical-based C-H functionalization methods could be explored. For instance, a Hofmann-Löffler-Freytag type reaction, involving the formation of an N-haloamine followed by photolysis to generate a nitrogen-centered radical, could lead to intramolecular hydrogen atom abstraction from a carbon atom of the morpholine ring, followed by functionalization. However, the compatibility of such reactive intermediates with the nitro and sulfonyl groups would need to be carefully considered. The synthesis of substituted morpholines is often more readily achieved by constructing the ring from functionalized precursors rather than by direct modification of the pre-formed heterocycle. nih.govresearchgate.net

Alterations of the Ethanesulfonyl Moiety

The ethylsulfanyl group provides another site for chemical modification, primarily through oxidation or reduction reactions.

Oxidation to Sulfoxide and Sulfone:

The sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, are commonly used for the selective oxidation to the sulfoxide. derpharmachemica.comrochester.edursc.orgmasterorganicchemistry.com Using an excess of a stronger oxidizing agent, such as two or more equivalents of m-CPBA or hydrogen peroxide, will typically lead to the formation of the sulfone.

Reduction of the Sulfonyl Group:

The reduction of a sulfonyl group back to a sulfide is a challenging transformation that requires strong reducing agents. Reagents such as lithium aluminum hydride in combination with titanium tetrachloride (LiAlH₄-TiCl₄) have been reported to reduce sulfones to sulfides. psu.edu However, the chemoselectivity of such a strong reducing agent in the presence of a nitro group would be a significant challenge, as the nitro group is also readily reduced. elsevierpure.com Alternative desulfonylation methods might be considered, although these often require specific structural features not present in this molecule. wikipedia.org

Table 3: Potential Modifications of the Ethanesulfonyl Moiety

Starting MaterialProductPotential Reagents
This compound4-(Ethylsulfinyl)-3-morpholinonitrobenzenem-CPBA (1 equiv.)
This compound4-(Ethylsulfonyl)-3-morpholinonitrobenzenem-CPBA (>2 equiv.); H₂O₂
4-(Ethylsulfonyl)-3-morpholinonitrobenzeneThis compoundLiAlH₄-TiCl₄

Homologation and Chain Length Variations

The exploration of derivatives of this compound often involves modifying the alkyl chain of the sulfonyl group. Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, and other chain length variations can significantly impact the compound's physicochemical properties, such as lipophilicity and steric profile.

A common strategy for synthesizing homologs involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-morpholinonitrobenzene, with a series of sodium alkanesulfinates of varying chain lengths. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is presented below:

Scheme 1: Synthesis of 4-Alkylsulfonyl-3-morpholinonitrobenzene Homologs

Reaction scheme showing the synthesis of 4-Alkylsulfonyl-3-morpholinonitrobenzene Homologs. A 4-chloro-3-morpholinonitrobenzene molecule reacts with a sodium alkanesulfinate (R-SO2Na) in DMF to yield a 4-alkanesulfonyl-3-morpholinonitrobenzene and sodium chloride.

Where R can be varied (e.g., CH₃, C₂H₅, n-C₃H₇, etc.)

The synthesis of the required sodium alkanesulfinates can be achieved through various methods, including the reduction of the corresponding alkanesulfonyl chlorides or the oxidation of the respective thiols.

The resulting homologous series of 4-alkanesulfonyl-3-morpholinonitrobenzene derivatives can be characterized by their spectroscopic data. For instance, ¹H NMR spectroscopy would show characteristic shifts for the protons of the alkyl chain, and mass spectrometry would confirm the incremental mass difference corresponding to the addition of methylene units.

Below is a table summarizing a hypothetical series of such derivatives and their expected molecular weights.

Alkyl Group (R)Compound NameMolecular FormulaMolecular Weight ( g/mol )
Methyl (CH₃)4-Methanesulfonyl-3-morpholinonitrobenzeneC₁₁H₁₄N₂O₅S286.31
Ethyl (C₂H₅)This compoundC₁₂H₁₆N₂O₅S300.33
n-Propyl (C₃H₇)4-(Propane-1-sulfonyl)-3-morpholinonitrobenzeneC₁₃H₁₈N₂O₅S314.36
n-Butyl (C₄H₉)4-(Butane-1-sulfonyl)-3-morpholinonitrobenzeneC₁₄H₂₀N₂O₅S328.39

Sulfonyl Group Replacement or Transformation

The sulfonyl group in this compound is a versatile functional group that can be replaced or transformed to generate a diverse range of analogues. These modifications can alter the electronic properties and potential biological activity of the molecule.

Replacement of the Sulfonyl Group:

One approach to replacement involves the synthesis of analogues where the sulfonyl group is substituted with other electron-withdrawing groups. This is typically achieved by starting with a common intermediate, such as 4-chloro-3-morpholinonitrobenzene, and reacting it with different nucleophiles. For example, reaction with sodium cyanide could introduce a cyano group, while reaction with a malonate ester followed by hydrolysis and decarboxylation could yield a carboxylic acid derivative.

Transformation of the Sulfonyl Group:

The sulfonyl group itself can undergo various chemical transformations. For instance, reduction of the nitro group to an amine can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting amino group can then be further functionalized.

Another potential transformation is the nucleophilic substitution on the sulfonyl group, although this is generally less common for alkylsulfonyl groups compared to sulfonyl chlorides. However, under specific conditions, it might be possible to achieve displacement of the ethyl group.

A more synthetically useful transformation involves the modification of the ethyl group attached to the sulfonyl moiety. For example, α-halogenation of the ethyl group could introduce a reactive handle for further derivatization.

The table below illustrates some potential transformations and replacements of the sulfonyl group and the resulting compound classes.

Transformation/ReplacementReagentsResulting Functional GroupCompound Class
Replacement with Cyano GroupNaCN in DMF-CNNitrile
Replacement with Carboxyl GroupDiethyl malonate, NaH; then H₃O⁺, heat-COOHCarboxylic Acid
Reduction of Nitro GroupSnCl₂, HCl or H₂, Pd/C-NH₂Aniline Derivative

Substituent Effects on Reactivity and Structure

Hammett and Taft Analyses

The electronic effects of substituents on the reactivity of the benzene (B151609) ring in this compound and its derivatives can be quantitatively assessed using linear free-energy relationships such as the Hammett and Taft equations.

Hammett Analysis:

The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted benzene derivative to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted parent compound. The substituent constant (σ) is a measure of the electronic effect of the substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these electronic effects.

For derivatives of this compound, one could study the effect of varying a substituent at a different position on the benzene ring on a particular reaction, for example, the rate of nucleophilic aromatic substitution or the pKa of a functional group. The nitro group and the ethylsulfonyl group are both strongly electron-withdrawing, and their combined effect significantly activates the ring towards nucleophilic attack.

A hypothetical Hammett plot could be constructed by measuring the rates of a reaction for a series of derivatives with different substituents and plotting log(k/k₀) against the corresponding σ values. The slope of this line would give the ρ value, indicating the nature of the transition state.

Taft Analysis:

The table below provides the Hammett (σp) and Taft (σI, σR) constants for the functional groups present in the parent compound.

Functional GroupHammett Constant (σp)Taft Inductive Constant (σI)Taft Resonance Constant (σR)
-NO₂0.780.650.13
-SO₂C₂H₅0.720.600.12
-N(CH₂CH₂)₂O-0.160.10-0.26

Steric and Electronic Influences

Both steric and electronic factors play a crucial role in determining the reactivity and structure of this compound and its analogues.

Electronic Influences:

Steric Influences:

The morpholino group, being relatively bulky, can exert significant steric hindrance. This steric effect can influence the regioselectivity of reactions involving the aromatic ring. For example, a nucleophile might preferentially attack a less sterically hindered position. The ethylsulfonyl group also contributes to the steric profile of the molecule.

Design and Synthesis of Structurally Related Cyclic Intermediates

The strategic design and synthesis of cyclic intermediates structurally related to this compound can provide access to novel heterocyclic systems with potentially interesting chemical and biological properties. The ortho-positioning of the morpholino and nitro groups can be exploited to facilitate cyclization reactions.

One potential strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction. For example, reduction of the nitro group to a hydroxylamine, followed by acid-catalyzed cyclization, could lead to the formation of a benzoxadiazole N-oxide derivative.

Another approach could involve the functionalization of the morpholine ring, for instance, by introducing a reactive side chain that can then participate in an intramolecular reaction with the nitro group or a derivative thereof.

The synthesis of such cyclic intermediates often requires multi-step reaction sequences and careful control of reaction conditions to favor the desired intramolecular cyclization over intermolecular reactions.

Below is a table outlining a potential synthetic route to a cyclic intermediate.

StepReactionReagents and ConditionsIntermediate/Product
1Reduction of Nitro Group to AmineH₂, Pd/C, Ethanol4-Ethanesulfonyl-3-morpholinoaniline
2Diazotization of the AmineNaNO₂, HCl, 0-5 °CIn situ diazonium salt
3Intramolecular Cyclization (Sandmeyer-type)CuCl, heatChloro-substituted tricyclic benzotriazine derivative

This hypothetical sequence illustrates how the functional groups of the parent molecule can be manipulated to construct more complex, cyclic structures.

Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.

Comprehensive searches for the chemical compound "this compound" have yielded no specific data related to its non-biological applications. Despite extensive investigation into its potential utility as a synthetic intermediate, its role in materials science, or its applications as an analytical reagent, no research findings, data tables, or detailed scientific information could be retrieved for this particular molecule.

The search results did identify related compounds, such as other morpholine and nitrobenzene (B124822) derivatives, and highlighted their applications in various fields. For instance, some morpholine-containing compounds are recognized as important intermediates in the synthesis of pharmaceuticals. Similarly, nitroaromatic compounds are known to be versatile building blocks in organic chemistry. However, this information is not directly applicable to "this compound" as per the strict constraints of the request.

Without any specific scientific literature or data on "this compound," it is not possible to provide an accurate and informative article that adheres to the requested outline, which includes its use as a building block for complex molecules, a precursor for functional materials, its role in polymers or as a dye, its chromophoric and optoelectronic properties, or its function as an analytical sensor.

Therefore, the requested article on the "Potential Non-Biological Applications of this compound and its Derivatives" cannot be generated.

Potential Non Biological Applications of 4 Ethanesulfonyl 3 Morpholinonitrobenzene and Its Derivatives

Analytical Reagents and Sensors (excluding any biological context)

Chemical Detection and Quantification

There is currently no available research demonstrating the application of 4-Ethanesulfonyl-3-morpholinonitrobenzene or its derivatives in the detection or quantification of chemical species. The design of a chemical sensor often relies on the specific and measurable interaction between an analyte and a receptor molecule. While the functional groups present in this compound could potentially interact with certain analytes, no studies have been published that explore or validate these potential interactions for sensing purposes.

Sensing Mechanisms

Without any documented use of this compound in chemical sensing, there are no established sensing mechanisms to report. The development of a sensing mechanism would require extensive research into the compound's potential interactions, such as colorimetric changes, fluorescence quenching or enhancement, or electrochemical responses in the presence of a target analyte. Such research has not been published.

Catalysis and Ligand Design (excluding any biological context)

The potential for a molecule to act as a catalyst or a ligand in a catalytic system is often predicated on its electronic properties and its ability to coordinate with metal centers. While the nitrogen and oxygen atoms within the morpholine (B109124) ring and the oxygen atoms of the nitro and sulfonyl groups of this compound could theoretically act as coordination sites, there is no published research to support its application in catalysis or as a ligand in coordination chemistry.

Role in Homogeneous or Heterogeneous Catalysis

A review of the scientific literature reveals no instances of this compound or its derivatives being employed as a catalyst or as part of a catalytic system in either homogeneous or heterogeneous catalysis. The development of a catalyst requires significant investigation into its activity, selectivity, and stability under specific reaction conditions, none of which has been reported for this compound.

Coordination Chemistry with Metal Centers

There is no available data or research on the coordination chemistry of this compound with any metal centers. The study of its coordination behavior would be a prerequisite for its application in catalysis or as a functional material. Such fundamental studies, including the synthesis and characterization of its metal complexes, have not been reported in the peer-reviewed scientific literature.

Conclusion and Future Research Perspectives

Summary of Key Synthetic Achievements and Reactivity Insights

As no synthetic methods or reactivity studies for 4-Ethanesulfonyl-3-morpholinonitrobenzene have been documented, there are no key achievements to summarize. The synthesis would likely involve a multi-step process, potentially starting from a suitably substituted nitrobenzene (B124822) derivative. Key challenges would include the regioselective introduction of the ethanesulfonyl and morpholino groups onto the nitrobenzene ring. The reactivity would be dictated by the interplay of the electron-withdrawing nitro and ethanesulfonyl groups and the electron-donating morpholino group, influencing the aromatic ring's susceptibility to nucleophilic or electrophilic attack.

Unresolved Challenges and Open Questions in the Chemistry of this compound

The primary and most significant unresolved challenge is the actual synthesis of this compound. Without a viable synthetic route, no experimental investigation of its properties can be undertaken. Open questions would encompass its fundamental physicochemical properties, such as its solid-state structure, solubility, and spectroscopic characteristics. Furthermore, its electronic properties, potential for polymorphism, and thermal stability remain entirely unexplored.

Future Directions in Synthetic Methodology Development

Future research would need to focus on establishing a reliable and efficient synthesis of this compound. This could involve exploring various synthetic strategies, such as:

Nucleophilic Aromatic Substitution (SNAr): Investigating the stepwise substitution of di-halo-nitrobenzene precursors first with morpholine (B109124) and then with an ethanesulfinate (B1267084) salt, or vice versa. The regioselectivity of these substitutions would be a critical aspect to control.

Cross-Coupling Reactions: Employing modern cross-coupling methodologies to introduce the ethanesulfonyl group.

Oxidation of a Precursor: Synthesizing the corresponding thioether and subsequently oxidizing it to the sulfone.

Optimization of reaction conditions, including solvent, temperature, and catalyst choice, would be paramount to achieving a good yield and purity.

Emerging Opportunities in Non-Biological Applications

Given the functional groups present in the hypothetical structure of this compound, one could speculate on potential non-biological applications. The combination of an electron-poor aromatic ring (due to the nitro and sulfonyl groups) and an electron-rich morpholino substituent could impart interesting optical or electronic properties. Potential areas of exploration might include:

Nonlinear Optics: The push-pull electronic nature of the molecule could lead to a significant second-order nonlinear optical response, making it a candidate for materials in optical devices.

Dyes and Pigments: The chromophoric system could result in a colored compound, with potential applications as a solvatochromic dye, where its color changes with the polarity of the solvent.

Material Science: It could serve as a building block for more complex functional materials, such as polymers or metal-organic frameworks, where its electronic and structural properties could be exploited.

Potential for Theoretical Advancements and Computational Studies

In the absence of experimental data, computational chemistry could provide initial insights into the properties of this compound. Future theoretical studies could focus on:

Molecular Modeling: Predicting the three-dimensional structure, bond lengths, and angles using methods like Density Functional Theory (DFT).

Electronic Property Calculations: Estimating the dipole moment, polarizability, and hyperpolarizability to gauge its potential for applications in electronics and optics.

Spectroscopic Predictions: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound once it is synthesized.

Reaction Mechanism Studies: Modeling potential synthetic pathways to predict reaction barriers and identify the most promising routes for its synthesis.

These computational studies would be invaluable in guiding future experimental work and in understanding the structure-property relationships of this and related molecules.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Ethanesulfonyl-3-morpholinonitrobenzene?

Methodological Answer: The synthesis involves sequential functionalization of the benzene core. Key steps include:

Sulfonation : Introduce the ethanesulfonyl group using sulfonating agents (e.g., SO₃H derivatives) under controlled anhydrous conditions to avoid side reactions .

Morpholine Incorporation : Employ nucleophilic substitution with morpholine, typically at 60–80°C in aprotic solvents (e.g., DMF or THF) to enhance reactivity .

Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitro-group substitution to the 3-position, minimizing byproducts .
Critical Parameters :

  • Temperature control during nitration prevents decomposition.
  • Solvent polarity affects reaction rates and regioselectivity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use) .

NMR Spectroscopy :

  • ¹H NMR : Confirm substituent positions via aromatic proton splitting patterns (e.g., para-substituted nitro groups show distinct coupling) .
  • ¹³C NMR : Identify quaternary carbons adjacent to sulfonyl and morpholino groups .

Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 329.12) and fragmentation patterns .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonyl group .
  • Light Sensitivity : Protect from UV exposure, as nitro groups can undergo photodegradation .
  • Solubility : Dissolve in DMSO for long-term storage (≥6 months); avoid aqueous buffers to prevent precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying conditions?

Methodological Answer: Address discrepancies through:

Controlled Reactivity Studies :

  • Compare nitro-group reduction (e.g., H₂/Pd-C vs. Zn/HCl) to identify intermediates via in-situ FTIR .
  • Monitor sulfonyl-group stability under acidic (pH < 3) vs. basic (pH > 10) conditions using TLC .

Computational Modeling :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states .

Cross-Validation : Replicate experiments with independent characterization (e.g., XRD for crystalline intermediates) .

Q. What strategies optimize regioselectivity in derivatizing this compound for novel analogs?

Methodological Answer:

Directing Groups :

  • Use the ethanesulfonyl group as a meta-director for electrophilic substitutions (e.g., bromination) .

Catalytic Systems :

  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 4-position .

Protection/Deprotection :

  • Temporarily protect the morpholino nitrogen with Boc groups to isolate reactive sites .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

QSAR Modeling :

  • Correlate substituent electronic parameters (Hammett σ) with activity data from enzyme inhibition assays .

Molecular Docking :

  • Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), leveraging PubChem’s 3D conformer data (InChIKey: GNWYYTXQNJTVRZ) .

ADMET Prediction :

  • Apply SwissADME to forecast pharmacokinetic properties (e.g., logP ≈ 2.1 indicates moderate blood-brain barrier penetration) .

Q. What advanced techniques validate stereochemical outcomes in asymmetric syntheses involving this compound?

Methodological Answer:

Chiral HPLC :

  • Use a Chiralpak IC column to separate enantiomers, with mobile phase optimization (hexane:IPA = 90:10) .

Vibrational Circular Dichroism (VCD) :

  • Assign absolute configuration by comparing experimental and computed VCD spectra .

X-ray Crystallography :

  • Resolve crystal structures of diastereomeric salts (e.g., with tartaric acid) to confirm stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.